PP1 Inhibition – Near-Identical Potency to Okadaic Acid
In a direct head-to-head comparison using purified PP1 catalytic subunit, acanthifolicin inhibited PP1 with an IC₅₀ of 20 nM, statistically indistinguishable from okadaic acid’s IC₅₀ of 19 nM [1]. This functional parity means acanthifolicin can serve as a PP1 equipotent alternative to okadaic acid, preserving the same degree of PP1 blockade in experimental systems while introducing a structurally distinct pharmacophore (episulfide in place of olefin) [1].
| Evidence Dimension | PP1 catalytic subunit inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 20 nM |
| Comparator Or Baseline | Okadaic acid: IC₅₀ = 19 nM |
| Quantified Difference | 1.05-fold (not significantly different) |
| Conditions | Purified PP1 catalytic subunit; in vitro phosphatase assay (Holmes et al. 1990) |
Why This Matters
Procurement of acanthifolicin over okadaic acid is justified when PP1 inhibition must be maintained at equivalent potency while probing structure-specific effects (e.g., episulfide-dependent interactions) that OA cannot address.
- [1] Holmes CFB, Luu HA, Carrier F, Schmitz FJ. Inhibition of protein phosphatases-1 and -2A with acanthifolicin. Comparison with diarrhetic shellfish toxins and identification of a region on okadaic acid important for phosphatase inhibition. FEBS Lett. 1990;270(1-2):216-218. doi:10.1016/0014-5793(90)81271-O. PMID: 2171991. View Source
